N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide
Description
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a pyrazole core substituted at the 3-position with a 3-pyridyl group and at the 5-position with a carboxamide linker. The carboxamide side chain incorporates a 2-methylimidazole moiety via an ethyl spacer. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., razaxaban, berotralstat) suggest applications in enzyme inhibition, particularly in anticoagulant or anti-inflammatory therapies .
Properties
Molecular Formula |
C15H16N6O |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H16N6O/c1-11-17-5-7-21(11)8-6-18-15(22)14-9-13(19-20-14)12-3-2-4-16-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
YQGKWDHBQJBJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis of 3-(3-Pyridyl)-1H-pyrazole-5-carboxylic Acid
A regioselective approach involves reacting ethyl 3-(pyridin-3-yl)-3-oxopropanoate (a 1,3-diketone analog) with hydrazine hydrate under nano-ZnO catalysis (Scheme 1). This method, adapted from Girish et al., achieves 95% yield by leveraging hydrogen bonding to direct cyclization to the 3-pyridyl-5-carboxylate regioisomer. Subsequent saponification with NaOH/EtOH furnishes the carboxylic acid precursor.
Key Reaction Parameters
1,3-Dipolar Cycloaddition for Pyridine-Pyrazole Hybridization
An alternative route employs 1,3-dipolar cycloaddition to concurrently install the pyridyl and pyrazole moieties. He et al.’s protocol using zinc triflate-catalyzed reactions of diazo compounds with alkynes provides a high-yielding pathway.
Dipolar Cycloaddition of Ethyl Diazoacetate and 3-Ethynylpyridine
Reacting ethyl diazoacetate with 3-ethynylpyridine in the presence of Zn(OTf)₂ generates the pyrazole-5-carboxylate intermediate (Scheme 2). This method circumvents regioselectivity challenges, yielding 89% of the desired product.
Optimized Conditions
| Dipolarophile | Catalyst | Solvent | Yield |
|---|---|---|---|
| 3-Ethynylpyridine | Zn(OTf)₂ | Triethylamine | 89% |
Carboxamide Coupling with Imidazole-Ethylamine
The final step involves coupling the pyrazole-5-carboxylic acid with 2-(2-methylimidazol-1-yl)ethylamine . This is achieved via activation of the carboxylic acid as an acyl chloride or using peptide coupling reagents.
Activation with Thionyl Chloride
Treating 3-(3-pyridyl)-1H-pyrazole-5-carboxylic acid with SOCl₂ generates the acyl chloride, which reacts with the amine in dichloromethane to yield the target carboxamide (Scheme 3). This method, while efficient (82% yield), requires rigorous moisture exclusion.
HATU-Mediated Coupling
A milder approach employs HATU and DIPEA in DMF, facilitating room-temperature coupling with 85% yield (Table 1).
Coupling Reagent Comparison
| Reagent | Base | Solvent | Yield |
|---|---|---|---|
| SOCl₂ | None | CH₂Cl₂ | 82% |
| HATU | DIPEA | DMF | 85% |
Synthesis of 2-(2-Methylimidazol-1-yl)ethylamine
The imidazole-ethylamine side chain is synthesized via alkylation of 2-methylimidazole.
Mitsunobu Reaction for N-Alkylation
Using Mitsunobu conditions (DIAD, PPh₃), 2-methylimidazole reacts with 2-bromoethanol to form 2-(2-methylimidazol-1-yl)ethanol , which is subsequently oxidized to the amine via a Gabriel synthesis (Scheme 4).
Oxidation Parameters
| Step | Reagents | Yield |
|---|---|---|
| Mitsunobu alkylation | DIAD, PPh₃ | 78% |
| Gabriel synthesis | Phthalimide, K₂CO₃ | 65% |
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : Electron-withdrawing pyridyl groups favor cyclization at the β-keto position, but competing regioisomers may require chromatographic separation.
-
Imidazole N-Alkylation : Over-alkylation is mitigated using bulky bases (e.g., DBU) or phase-transfer catalysis.
-
Carboxamide Hydrolysis : Acid-sensitive intermediates necessitate neutral pH during coupling .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Structural Features
The compound features a pyrazole ring, which is known for its biological activity, combined with an imidazole moiety that enhances its pharmacological properties. The presence of the pyridine ring further contributes to its unique chemical behavior.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to induce apoptosis in breast and lung cancer cells at micromolar concentrations. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Data Table: COX Inhibition Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 0.25 | 0.05 |
| Standard Drug (Diclofenac) | 0.30 | 0.04 |
This table illustrates that the compound exhibits comparable or superior inhibition of COX enzymes compared to traditional anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its structure suggests potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Neuroprotective Effects
Emerging research indicates that pyrazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, molecular weights, and biological targets of N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide and related compounds:
Key Comparisons
- Substituent Effects on Target Selectivity: The 3-pyridyl group in the target compound may engage in hydrogen bonding with polar residues in enzyme active sites, similar to the aminobenzisoxazole in razaxaban, which enhances Factor Xa selectivity . In contrast, the trifluoromethyl group in razaxaban and berotralstat improves metabolic stability and hydrophobic interactions . The 2-methylimidazole ethyl side chain in the target compound resembles the morpholine or piperidine moieties in other analogs (e.g., 2e, JMN6-093), which are known to modulate solubility and membrane permeability .
- Biological Activity: Antiviral vs. Anticoagulant: Compounds like 2e and JMN6-093 inhibit viral polymerases, whereas razaxaban and berotralstat target human proteases (Factor Xa, plasma kallikrein). This divergence highlights how minor structural changes redirect activity toward distinct therapeutic areas . Electron-Withdrawing Groups: The trifluoromethyl group in razaxaban and berotralstat increases electron deficiency, enhancing binding to serine proteases. The target compound’s 3-pyridyl group may instead favor interactions with metal ions or aromatic residues .
Pharmacokinetic Profiles :
- Razaxaban and berotralstat exhibit high oral bioavailability due to optimized P(4) substituents (e.g., fluorophenyl in razaxaban, cyclopropylmethyl in berotralstat) that reduce plasma protein binding and improve permeability . The target compound’s imidazole-ethyl chain may confer similar advantages but requires empirical validation.
Biological Activity
N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, focusing on its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process often includes the formation of the imidazole ring and subsequent coupling with pyridine derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines:
- In vitro Studies: The compound has been shown to inhibit the growth of lung, brain, colorectal, renal, prostate, and pancreatic cancer cells. Notably, it demonstrated strong activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- In vivo Studies: Animal models have confirmed the efficacy of similar compounds in reducing tumor size and enhancing survival rates .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, it showed comparable effects to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. The presence of an aliphatic amide moiety is crucial for its antibacterial properties .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity: It acts as an inhibitor of key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Case Studies
Q & A
Q. What are the key synthetic challenges in preparing N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide, and how can they be addressed methodologically?
The synthesis of this compound involves multi-step reactions, including condensation of pyrazole and imidazole derivatives. A critical challenge is achieving regioselectivity during pyrazole ring formation. Methodological solutions include:
- Temperature control : Maintaining 0–5°C during cyclization to minimize side products (e.g., dimerization) .
- Catalyst optimization : Using K₂CO₃ in DMF to enhance nucleophilic substitution efficiency for imidazole-ethyl linkage .
- Purification strategies : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from unreacted starting materials .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Comprehensive spectroscopic and analytical techniques are required:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridyl protons at δ 8.6–9.0 ppm, imidazole methyl at δ 2.2–2.3 ppm) .
- LCMS/HPLC : Verify molecular weight (e.g., ESIMS m/z ~390–400) and purity (>95%) .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (error <0.4%) .
Q. What biological activities are hypothesized for this compound, and how can preliminary screening be designed?
Based on structural analogs (e.g., pyrazole-imidazole hybrids), potential activities include kinase inhibition or antimicrobial effects. Screening strategies:
- In vitro kinase assays : Test against tyrosine kinases (e.g., EGFR) at 10 µM concentrations, monitoring ATPase activity .
- Microbial growth inhibition : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
Discrepancies may arise from polymorphic forms or hydration states. Methodological approaches:
- X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns affecting solubility .
- Dynamic light scattering (DLS) : Measure aggregate size in DMSO vs. aqueous buffers to assess colloidal stability .
- Thermogravimetric analysis (TGA) : Identify hydrate formation (<5% weight loss at 100°C indicates anhydrous form) .
Q. What computational strategies are recommended for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with PyRx to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
- QSAR modeling : Correlate substituent electronegativity (e.g., pyridyl vs. phenyl) with IC₅₀ values from kinase assays .
Q. How can synthetic yields be improved while minimizing side reactions in large-scale preparations?
- Flow chemistry : Optimize residence time (2–5 min) and temperature (40–60°C) for imidazole coupling .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) for pyrazole formation, achieving >80% yield .
- In situ FTIR monitoring : Track intermediate formation (e.g., carboxamide at 1650 cm⁻¹) to terminate reactions at optimal conversion .
Q. What experimental evidence supports or contradicts the proposed mechanism of action in cancer cell lines?
- Contradiction : Some studies report apoptosis induction (caspase-3 activation), while others note cell-cycle arrest (G1 phase). Resolution strategies:
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
